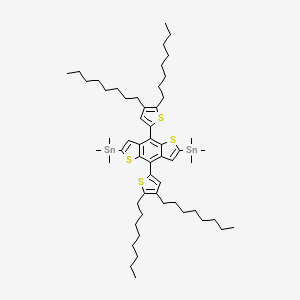
Cy2 dic18 (5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cy2 dic18 (5) involves the preparation of the cyanine dye through a series of chemical reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it generally involves the reaction of appropriate precursors under controlled conditions to form the desired cyanine dye structure .
Industrial Production Methods
Industrial production of Cy2 dic18 (5) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically stored as a powder at -20°C for up to three years or in solvent at -80°C for up to one year .
Analyse Des Réactions Chimiques
Types of Reactions
Cy2 dic18 (5) undergoes various chemical reactions, including:
Intercalation: Binding to double-helical DNA through intercalation, which enhances its fluorescence.
Fluorescence Enhancement: Exhibiting enhanced fluorescence upon binding to biomolecules.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
DNA: For intercalation and fluorescence enhancement.
Solvents: Such as DMSO, PEG300, Tween 80, and ddH2O for preparing solutions.
Major Products Formed
The major products formed from these reactions are the fluorescent complexes of Cy2 dic18 (5) with biomolecules, particularly DNA .
Applications De Recherche Scientifique
Cy2 dic18 (5) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Cy2 dic18 (5) involves its ability to bind to double-helical DNA through intercalation. This binding enhances the fluorescence of the dye, making it a valuable tool for detecting and studying biomolecules . The molecular targets and pathways involved include the DNA double helix and the specific binding sites within the DNA structure .
Comparaison Avec Des Composés Similaires
Cy2 dic18 (5) is part of the cyanine dye series, which includes other similar compounds such as Cy3 and Cy5. These dyes differ in their fluorescence properties and applications:
Cy3: Has a fluorescence quantum yield of 0.04 and is used in studies of protein-nucleic acid interactions.
Cy2 dic18 (5) is unique in its specific fluorescence properties and its ability to bind to DNA with enhanced fluorescence, making it a valuable tool in various scientific research applications .
Propriétés
Formule moléculaire |
C61H99BrN2 |
|---|---|
Poids moléculaire |
940.4 g/mol |
Nom IUPAC |
(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;bromide |
InChI |
InChI=1S/C61H99N2.BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
OQYCAHZEMMBDEG-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Tert-butyl 5-methyl 2-azaspiro[3.3]heptane-2,5-dicarboxylate](/img/structure/B12093526.png)







![4,6-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12093592.png)



